molecular formula C23H26ClN5O5 B11180669 N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide

N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide

Cat. No.: B11180669
M. Wt: 487.9 g/mol
InChI Key: HRPXDJKAUHADRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the furylcarbonyl group, and the final acylation step. Common reagents used in these reactions include chlorinating agents, acylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furylcarbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents. Examples include:

  • N-(2-chlorophenyl)-2-(1-{2-[4-(2-thienylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide
  • N-(2-chlorophenyl)-2-(1-{2-[4-(2-pyridylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide

Uniqueness

The uniqueness of N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H26ClN5O5

Molecular Weight

487.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C23H26ClN5O5/c24-16-4-1-2-5-17(16)26-20(30)14-18-22(32)25-7-8-29(18)21(31)15-27-9-11-28(12-10-27)23(33)19-6-3-13-34-19/h1-6,13,18H,7-12,14-15H2,(H,25,32)(H,26,30)

InChI Key

HRPXDJKAUHADRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.